1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660813
InChI: InChI=1S/C7H11NO/c1-2-6(9)7(5-8)3-4-7/h2H,1,3-5,8H2
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one

CAS No.:

Cat. No.: VC17660813

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one -

Specification

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 1-[1-(aminomethyl)cyclopropyl]prop-2-en-1-one
Standard InChI InChI=1S/C7H11NO/c1-2-6(9)7(5-8)3-4-7/h2H,1,3-5,8H2
Standard InChI Key COCIQANGTWDOET-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)C1(CC1)CN

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The molecule features a cyclopropane ring substituted at one position with an aminomethyl group (CH2NH2-CH_2NH_2) and at another with a prop-2-en-1-one group (CH2=C(O)CH_2=C(O)-). This arrangement creates a strained cyclopropane system adjacent to both a nucleophilic amine and an electrophilic enone, enabling diverse reaction pathways. The cyclopropane ring introduces significant angle strain, which influences the compound’s stability and reactivity .

The α,β-unsaturated ketone moiety allows for conjugate additions and cycloadditions, while the aminomethyl group participates in hydrogen bonding and acid-base interactions. Computational models suggest that the planar enone system and the non-planar cyclopropane ring create a sterically congested environment, potentially affecting intermolecular interactions .

Physicochemical Properties

While experimental data for this specific compound is sparse, analogous structures provide reasonable estimates:

PropertyValue/Description
Molecular FormulaC7H9NOC_7H_9NO
Molecular Weight123.16 g/mol
Boiling Point~210–220°C (estimated)
SolubilityModerate in polar aprotic solvents
LogP (Partition Coeff.)~0.8 (predicted)

The presence of both polar (amine, ketone) and nonpolar (cyclopropane) regions suggests amphiphilic behavior, enabling interactions with biological membranes and synthetic polymers .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one likely involves the following key steps:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.

  • Aminomethylation: Introduction of the CH2NH2-CH_2NH_2 group through nucleophilic substitution or reductive amination.

  • Enone Installation: Addition of the prop-2-en-1-one moiety via aldol condensation or oxidation of propargyl alcohols.

A plausible route involves reacting cyclopropylamine derivatives with acetylene-containing precursors under palladium catalysis, followed by oxidative ketonization .

Optimization Considerations

  • Ring Strain Mitigation: The cyclopropane’s instability necessitates low-temperature reactions (<0°C) and inert atmospheres to prevent ring-opening .

  • Amine Protection: The primary amine group requires protection (e.g., as a Boc-carbamate) during enone formation to avoid undesired Michael additions .

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Enone System: Undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon. For example, reaction with glutathione could model biological detoxification pathways .

  • Aminomethyl Group: Participates in Schiff base formation with carbonyl compounds, enabling conjugation to biomolecules or polymers.

Cyclopropane Ring Reactivity

The strained cyclopropane may engage in:

  • Ring-Opening Polymerizations: Initiated by radicals or acids, forming polyketone-amines with potential adhesive properties .

  • Transition Metal Complexation: The ring’s π-character allows coordination to metals like rhodium, enabling catalytic applications .

Biological and Industrial Applications

Material Science Applications

  • Polymer Crosslinking: The enone and amine groups enable covalent network formation in epoxy resins.

  • Liquid Crystals: The rigid cyclopropane core could stabilize mesophases in nematic materials .

Research Frontiers and Challenges

Unresolved Questions

  • Metabolic Fate: Unknown whether the cyclopropane ring undergoes enzymatic oxidation to form reactive epoxides.

  • Toxicology: Predictive models flag potential hepatotoxicity due to the enone’s electrophilicity, requiring in vitro validation .

Synthesis Scalability

Current barriers include:

  • Low Yields: Ring-opening side reactions during enone installation (typically <30% yield).

  • Purification Complexity: Similar polarities of byproducts necessitate advanced chromatography .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Notes
2-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-amine Amine replaces ketoneEnhanced CNS penetration
1-[Cyclopropyl(propyl)amino]propan-2-one Propylamine substituentSurfactant properties

The ketone group in 1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one distinguishes it from amine-dominated analogs, shifting reactivity toward electrophilic rather than nucleophilic pathways .

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